molecular formula C18H19N5O4S B2802714 ethyl 2-((5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetate CAS No. 852048-00-1

ethyl 2-((5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetate

Cat. No. B2802714
CAS RN: 852048-00-1
M. Wt: 401.44
InChI Key: UZNOCEKLQWJVJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-((5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetate is a useful research compound. Its molecular formula is C18H19N5O4S and its molecular weight is 401.44. The purity is usually 95%.
BenchChem offers high-quality ethyl 2-((5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 2-((5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization of Heterocyclic Compounds

Researchers have been focused on synthesizing various derivatives of 1,2,4-triazole and pyrimidine, which are important scaffolds in medicinal chemistry due to their biological activities. For example, Mekuskiene and Vainilavicius (2006) detailed the cyclization of certain thiosemicarbazides in a basic medium to yield pyrimidine-dione derivatives, showcasing a method to alter chemical structures for potential pharmaceutical applications Mekuskiene & Vainilavicius, 2006. Similarly, Sert et al. (2020) synthesized and characterized a compound through various spectroscopic techniques, followed by theoretical calculations to explore its properties Sert et al., 2020.

Potential Inhibitors of Enzymes

Certain derivatives have been evaluated for their potential as enzyme inhibitors, which could have implications in treating diseases. Asghari et al. (2016) synthesized new derivatives and evaluated them as potential inhibitors of 15-lipoxygenase, an enzyme involved in inflammatory processes, indicating the therapeutic potential of these compounds Asghari et al., 2016.

Antioxidant Properties

Compounds containing the 1,2,4-triazole ring have been synthesized and tested for their antioxidant abilities. Šermukšnytė et al. (2022) reported a compound with significant antioxidant activity, demonstrating the potential of these derivatives in oxidative stress-related conditions Šermukšnytė et al., 2022.

Antitumor Activities

Some synthesized compounds have shown promising antitumor activities. For instance, Gomha et al. (2017) synthesized a novel compound and evaluated its antitumor activities against human lung and hepatocellular carcinoma cell lines, indicating high potency compared to standard drugs Gomha et al., 2017.

properties

IUPAC Name

ethyl 2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O4S/c1-3-27-16(25)10-28-18-22-21-14(8-12-9-15(24)20-17(26)19-12)23(18)13-6-4-5-11(2)7-13/h4-7,9H,3,8,10H2,1-2H3,(H2,19,20,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZNOCEKLQWJVJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(N1C2=CC=CC(=C2)C)CC3=CC(=O)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-((5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetate

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